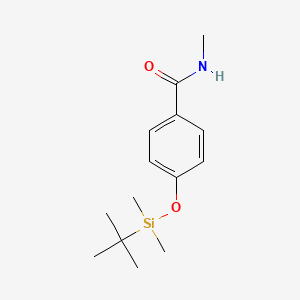
4-((tert-Butyldimethylsilyl)oxy)-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The tert-Butyldimethylsilyl (TBDMS) group is a protective group used in organic synthesis. It is used to protect hydroxyl groups from reacting during a chemical reaction . The compound you mentioned seems to be a benzamide derivative with a TBDMS-protected hydroxyl group.
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of the corresponding alcohol or phenol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base . The exact synthesis procedure for “4-((tert-Butyldimethylsilyl)oxy)-N-methylbenzamide” would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of such compounds typically includes a benzamide core with a TBDMS-protected hydroxyl group attached. The exact structure would depend on the position of the groups on the benzene ring .Chemical Reactions Analysis
TBDMS ethers are stable to a variety of reaction conditions, but can be cleaved under acidic conditions or by fluoride ions . The exact reactions that “4-((tert-Butyldimethylsilyl)oxy)-N-methylbenzamide” would undergo would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on the exact structure. For example, the compound 4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde has a boiling point of 224-226 °C and a density of 0.957 g/mL at 25 °C .Applications De Recherche Scientifique
Radioligand Synthesis
4-((tert-Butyldimethylsilyl)oxy)-N-methylbenzamide has been used in the synthesis of radioligands, specifically [(3)H]PSB-13253, a potent and selective GPR35 agonist. This involves radiolabeling through methylation followed by ester hydrolysis, providing insights into receptor binding affinity and selectivity for GPR35, a target for various biological studies (D. Thimm et al., 2013).
Directed Metalation
N-tert-Butyl-N-methyl-2-methoxybenzamide, closely related to 4-((tert-Butyldimethylsilyl)oxy)-N-methylbenzamide, demonstrates its utility in directed metalation reactions. This process has been used to synthesize various organic compounds, showcasing its importance in organic synthesis and drug discovery (D. Reitz & S. M. Massey, 1990).
Gas Chromatography and Mass Spectrometry
The tert-butyldimethylsilyl derivatives of oxyanions, including those derived from N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide, have been analyzed using gas chromatography and mass spectrometry. This technique is crucial for chemical analysis, particularly in identifying and quantifying various compounds in complex mixtures (T. Mawhinney, 1983).
Synthesis of Complex Organic Molecules
In the synthesis of complex organic molecules, such as cryptophycin-24 (Arenastatin A), tert-butyldimethylsilyl groups, akin to those in 4-((tert-Butyldimethylsilyl)oxy)-N-methylbenzamide, play a crucial role. These groups are used for protection during synthesis and later removed, demonstrating the importance of this compound in the synthesis of bioactive molecules (M. Eggen et al., 2000).
Metabolic Studies
The compound has been used in studies exploring the metabolic conversion of various benzamides. This research is significant in understanding the metabolism of related compounds in biological systems (D. Ross et al., 1983).
Safety And Hazards
Propriétés
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxy-N-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2Si/c1-14(2,3)18(5,6)17-12-9-7-11(8-10-12)13(16)15-4/h7-10H,1-6H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNOBLCHWJEIDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C(=O)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10855841 |
Source


|
| Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10855841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((tert-Butyldimethylsilyl)oxy)-N-methylbenzamide | |
CAS RN |
1337980-46-7 |
Source


|
| Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10855841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

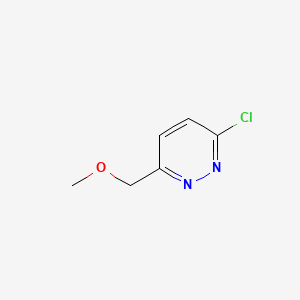
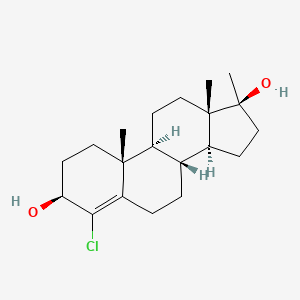
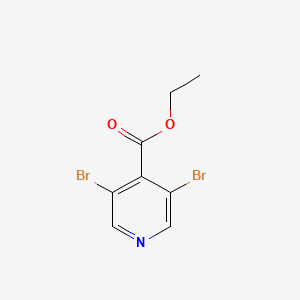
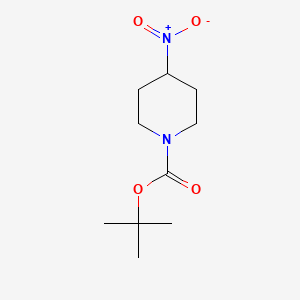
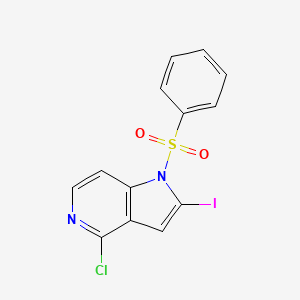
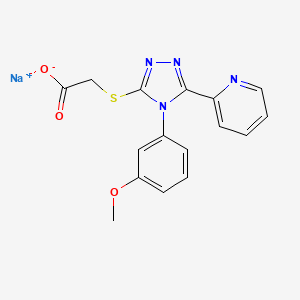
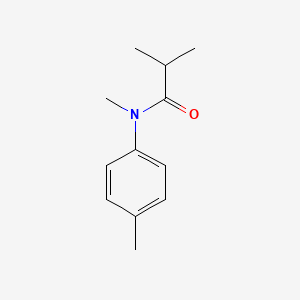
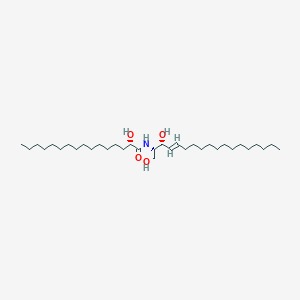
![3-[4-(Methylsulfonyl)phenyl]-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B593888.png)
![1,7-Diazabicyclo[4.2.0]oct-2-EN-8-one](/img/structure/B593889.png)
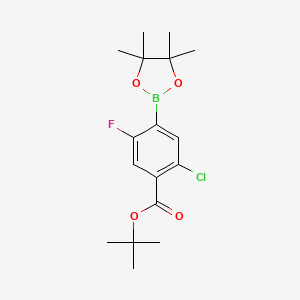
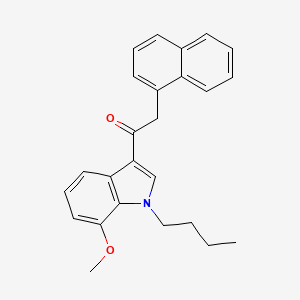
![6-Oxabicyclo[3.1.0]hexan-2-ol,4-[(tetrahydro-2H-pyran-2-yl)oxy]-,[1R-(1-alpha-,2-bta-,4-alpha-,5-alp](/img/no-structure.png)
